molecular formula C13H13NO2S B1279040 2-[(Benzenesulfonyl)methyl]aniline CAS No. 95539-67-6

2-[(Benzenesulfonyl)methyl]aniline

Cat. No.: B1279040
CAS No.: 95539-67-6
M. Wt: 247.31 g/mol
InChI Key: SYUUHJVWQMFSRO-UHFFFAOYSA-N
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Description

2-[(Benzenesulfonyl)methyl]aniline is an aromatic amine derivative characterized by a benzenesulfonyl group attached to the methylene bridge at the ortho position of an aniline ring. Its molecular formula is C₁₃H₁₃NO₂S, with a molecular weight of 247.31 g/mol. The compound’s structure combines the electron-withdrawing sulfonyl group with the electron-donating amine, creating unique electronic and steric properties.

Properties

IUPAC Name

2-(benzenesulfonylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUUHJVWQMFSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447336
Record name 2-[(benzenesulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95539-67-6
Record name 2-[(benzenesulfonyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Benzenesulfonyl)methyl]aniline typically involves the sulfonylation of aniline derivatives. One common method includes the reaction of benzenesulfonyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is usually obtained in powder form and stored at room temperature .

Chemical Reactions Analysis

Types of Reactions: 2-[(Benzenesulfonyl)methyl]an

Biological Activity

2-[(Benzenesulfonyl)methyl]aniline, also known by its CAS number 95539-67-6, is an organic compound that has garnered attention for its potential biological activities. This compound features a benzenesulfonyl group attached to a methyl group, which in turn is connected to an aniline moiety. The unique structural characteristics of this compound suggest various mechanisms of action that may influence its biological effects, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is C13H13N1O2S1. Its structure can be represented as follows:

C6H5SO2CH2C6H4NH2\text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{C}_6\text{H}_4\text{NH}_2

This structure highlights the presence of both a sulfonyl and an amine functional group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) for these activities have been reported in the range of 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125

The mechanism of action appears to involve the inhibition of protein synthesis and interference with nucleic acid production, which are crucial for bacterial growth and replication .

Anticancer Properties

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. Preliminary investigations suggest that it may induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle progression .

Table 2: Anticancer Activity Overview

Cancer Cell LineAssessed Effect
HeLaInduction of apoptosis
MCF-7Cell cycle arrest

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The sulfonyl group is known to form stable complexes with various enzymes, potentially inhibiting their activity.
  • Cellular Uptake : The aniline portion may enhance cellular permeability, allowing for better uptake into target cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound may induce oxidative stress within cells, leading to apoptosis in cancerous cells .

Case Studies

A notable study investigated the efficacy of this compound in a murine model of bacterial infection. The results demonstrated a significant reduction in bacterial load in treated versus control groups, suggesting its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Another study focused on its anticancer effects on human breast cancer cell lines, where it was observed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 2-[(Benzenesulfonyl)methyl]aniline, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Properties/Applications References
This compound C₁₃H₁₃NO₂S 247.31 Ortho: Benzenesulfonylmethyl High polarity; potential sulfonamide intermediate Inferred
4-(Methanesulfonylmethyl)aniline C₈H₁₁NO₂S 200.25 Para: Methanesulfonylmethyl Lower steric hindrance; drug synthesis intermediate
2-[(4-Methylbenzyl)sulfanyl]aniline C₁₄H₁₅NS 229.34 Ortho: Sulfanyl (thioether) group Reduced electron withdrawal; thioether reactivity
2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide C₁₃H₁₉N₂O₂S 279.37 Sulfonamide with cyclohexyl/methyl Enhanced lipophilicity; antimicrobial studies
Benzenesulfonamide C₆H₇NO₂S 157.19 Parent sulfonamide Broad biological activity (e.g., diuretics)

Key Comparisons:

Electronic Effects :

  • The benzenesulfonyl group in this compound is strongly electron-withdrawing, reducing the basicity of the aniline’s amine group compared to sulfanyl analogs like 2-[(4-Methylbenzyl)sulfanyl]aniline .
  • Methanesulfonyl in 4-(Methanesulfonylmethyl)aniline (para-substituted) offers less steric hindrance but similar electronic effects, favoring solubility in polar solvents .

N-cyclohexyl-N-methyl substitution in 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide enhances lipophilicity, improving membrane permeability compared to the parent compound .

Synthetic Utility :

  • The sulfanyl group in 2-[(4-Methylbenzyl)sulfanyl]aniline allows for nucleophilic substitution reactions, whereas the sulfonyl group in this compound is more resistant to hydrolysis, favoring stable intermediates .

Research Findings and Data

Table 1: Structural and Physical Property Comparison

Property This compound 4-(Methanesulfonylmethyl)aniline 2-[(4-Methylbenzyl)sulfanyl]aniline
Boiling Point Not reported Not reported Not reported
Melting Point Not reported Not reported Not reported
Solubility Low in water; high in DMSO Moderate in polar solvents Low in water; soluble in ethanol
Reactivity Electrophilic sulfonyl group Similar sulfonyl reactivity Nucleophilic sulfanyl group

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